(R)-8-Amino-6-(1-aminoethyl)-2-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile is a chiral organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with amino groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of a suitable precursor, such as 8-nitro-2-naphthonitrile, using chiral amine donors and reducing agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic effects .
Vergleich Mit ähnlichen Verbindungen
®-3-Amino-1-butanol: Another chiral amine used in asymmetric synthesis.
®-Omega-Transaminase: An enzyme used for the synthesis of chiral amines.
Uniqueness: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile stands out due to its unique naphthalene structure and specific stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C13H13N3 |
---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
8-amino-6-[(1R)-1-aminoethyl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-8(15)11-5-10-3-2-9(7-14)4-12(10)13(16)6-11/h2-6,8H,15-16H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
CINDGSIGFYYPRS-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
Kanonische SMILES |
CC(C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.